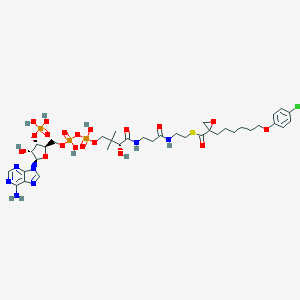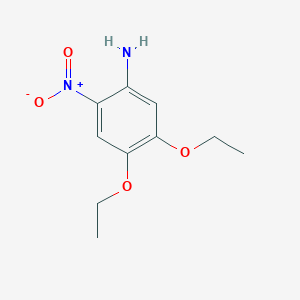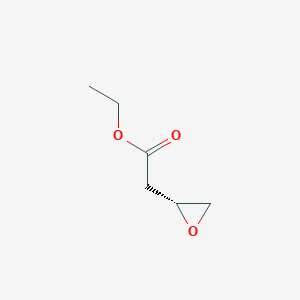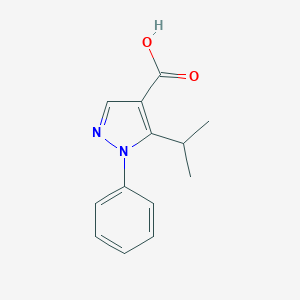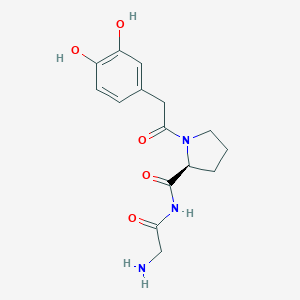
Dopamine, gly-pro-amide-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dopamine is a neurotransmitter that plays a vital role in the central nervous system. It is involved in the regulation of movement, motivation, and reward. Gly-Pro-Amide is a neuropeptide that is involved in the regulation of dopamine release.
Wissenschaftliche Forschungsanwendungen
Dopamine and Gly-Pro-Amide have been extensively studied in the field of neuroscience. They have been implicated in a wide range of physiological and behavioral processes, including movement, motivation, reward, addiction, and stress. Dopamine has been found to play a role in the pathophysiology of several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.
Wirkmechanismus
Dopamine acts on two types of receptors, D1 and D2. The activation of D1 receptors leads to an increase in cyclic AMP levels, while the activation of D2 receptors leads to a decrease in cyclic AMP levels. Gly-Pro-Amide acts as an inhibitor of dopamine release by binding to the dopamine transporter and preventing the uptake of dopamine into presynaptic neurons.
Biochemische Und Physiologische Effekte
Dopamine and Gly-Pro-Amide have a wide range of biochemical and physiological effects. Dopamine is involved in the regulation of movement, motivation, and reward. It also plays a role in the regulation of blood pressure and heart rate. Gly-Pro-Amide is involved in the regulation of dopamine release and has been implicated in the regulation of food intake and energy homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
Dopamine and Gly-Pro-Amide are widely used in laboratory experiments to study the role of dopamine in physiological and behavioral processes. However, there are several limitations to the use of dopamine and Gly-Pro-Amide in lab experiments. Dopamine is rapidly metabolized in the body, which can make it difficult to maintain a stable concentration. Gly-Pro-Amide is a neuropeptide that is difficult to synthesize, which can make it expensive and time-consuming to use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on dopamine and Gly-Pro-Amide. One area of research is the development of new drugs that target the dopamine system for the treatment of neurological and psychiatric disorders. Another area of research is the development of new methods for the synthesis and delivery of Gly-Pro-Amide. Additionally, there is a need for further research on the role of dopamine and Gly-Pro-Amide in the regulation of food intake and energy homeostasis.
Synthesemethoden
Dopamine can be synthesized in the body from the amino acid tyrosine. The conversion of tyrosine to dopamine is catalyzed by the enzyme tyrosine hydroxylase. Gly-Pro-Amide is a neuropeptide that is synthesized in the hypothalamus and released into the bloodstream.
Eigenschaften
CAS-Nummer |
117992-61-7 |
|---|---|
Produktname |
Dopamine, gly-pro-amide- |
Molekularformel |
C15H19N3O5 |
Molekulargewicht |
321.33 g/mol |
IUPAC-Name |
(2S)-N-(2-aminoacetyl)-1-[2-(3,4-dihydroxyphenyl)acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H19N3O5/c16-8-13(21)17-15(23)10-2-1-5-18(10)14(22)7-9-3-4-11(19)12(20)6-9/h3-4,6,10,19-20H,1-2,5,7-8,16H2,(H,17,21,23)/t10-/m0/s1 |
InChI-Schlüssel |
CWVQYILEMLNGAH-JTQLQIEISA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)CC2=CC(=C(C=C2)O)O)C(=O)NC(=O)CN |
SMILES |
C1CC(N(C1)C(=O)CC2=CC(=C(C=C2)O)O)C(=O)NC(=O)CN |
Kanonische SMILES |
C1CC(N(C1)C(=O)CC2=CC(=C(C=C2)O)O)C(=O)NC(=O)CN |
Andere CAS-Nummern |
117992-61-7 |
Synonyme |
dopamide-glycyl-proline dopamine, Gly-Pro-amide- glycyl-prolyl-dopamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



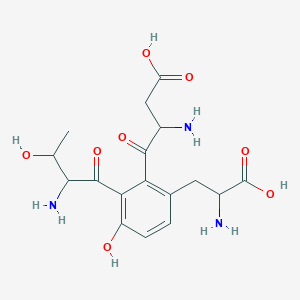
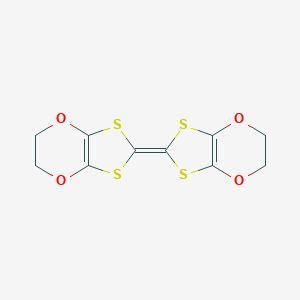
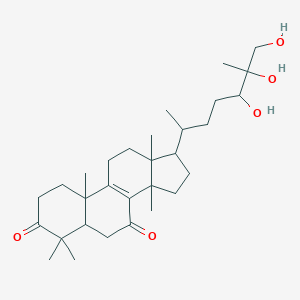
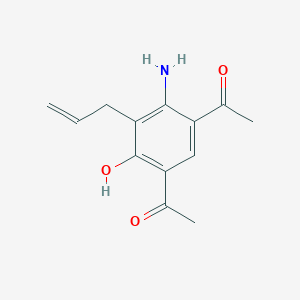
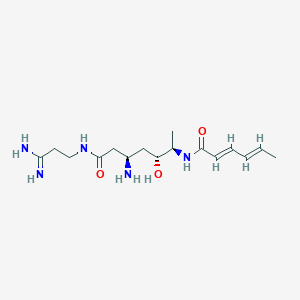
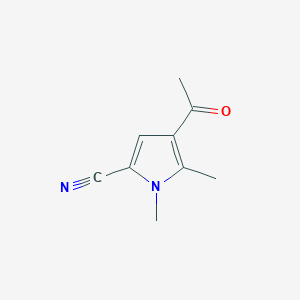
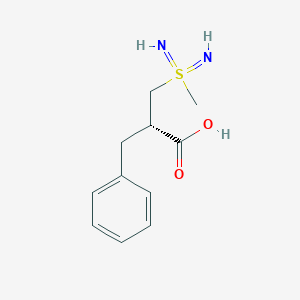
![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B39512.png)
![Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate](/img/structure/B39513.png)
